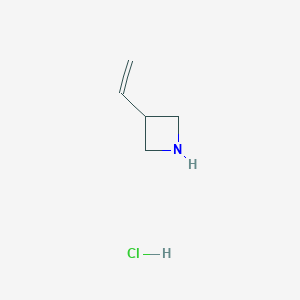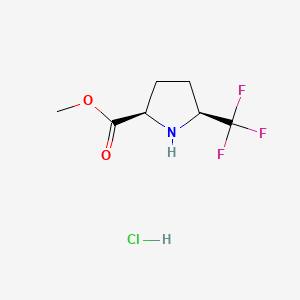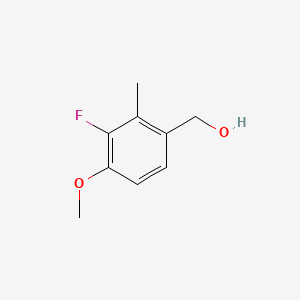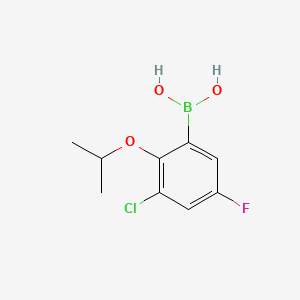![molecular formula C14H12N4O2S B14029622 1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a thioxo group and a phenyl group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of 5-acetyl-4-aminopyrimidines with appropriate reagents, followed by cyclization reactions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with DMF dimethyl acetal (DMF–DMA) followed by cyclization with ammonium acetate (NH4OAc) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as N-heterocyclic carbene (NHC), can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer treatment.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets make it useful for studying cellular processes and pathways.
作用机制
The mechanism of action of 1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but lacks the thioxo group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different ring system.
Uniqueness
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its thioxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C14H12N4O2S |
|---|---|
分子量 |
300.34 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-phenyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H12N4O2S/c1-17-11-9(13(19)18(2)14(17)20)12(21)16-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16,21) |
InChI 键 |
MJCZFXMACLIDEE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=S)N=C(N2)C3=CC=CC=C3)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
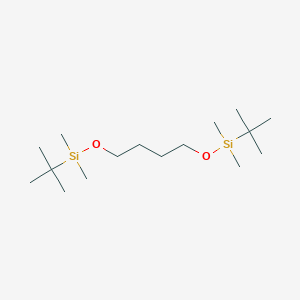
![1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride](/img/structure/B14029555.png)
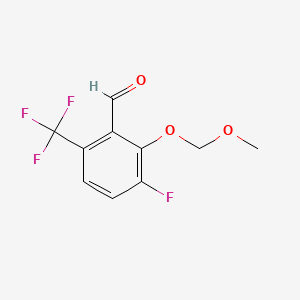
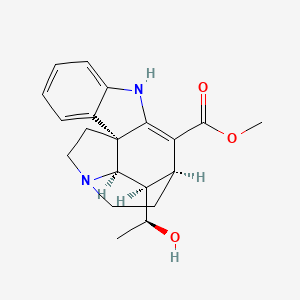
![(4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14029572.png)


![7-Bromo-4-methoxybenzo[D]thiazole](/img/structure/B14029582.png)
